molecular formula C21H18ClN5O4 B2664432 N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251600-62-0

N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2664432
CAS No.: 1251600-62-0
M. Wt: 439.86
InChI Key: QICMFHCFPXEYOX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyrazine core substituted with a 2-methylphenoxy group and an N-(5-chloro-2-methoxyphenyl)acetamide side chain. The compound’s structure imparts moderate lipophilicity (predicted logP ~3.45) and a polar surface area of ~73.4 Ų, indicative of balanced solubility and membrane permeability .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-5-3-4-6-16(13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-15-11-14(22)7-8-17(15)30-2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICMFHCFPXEYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2-methylphenol under basic conditions.

    Acylation: The final step involves the acylation of the triazolopyrazine intermediate with 5-chloro-2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The presence of the methoxy group and the chloro substitution is believed to enhance the compound's efficacy against cancer cells by modulating biological pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Preliminary studies have demonstrated that modifications to the phenyl and triazole rings can enhance antimicrobial potency. These findings are crucial as antibiotic resistance becomes a growing concern in clinical settings .

Synthesis Techniques

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. Common methods include:

  • Knoevenagel Condensation : This reaction is often employed to form carbon-carbon bonds between the acetamide moiety and other aromatic systems.
  • Alkylation Reactions : Alkylation is used to introduce alkyl groups onto the nitrogen or oxygen atoms within the structure, enhancing solubility and biological activity.

These synthetic routes are optimized to improve yield and purity while minimizing by-products .

Key Modifications

SAR studies have identified critical structural features that influence the biological activity of this compound:

Structural FeatureModification TypeEffect on Activity
Methoxy GroupSubstitution at para positionIncreases lipophilicity and bioavailability
Chloro SubstitutionHalogenationEnhances binding affinity to target enzymes
Triazole RingRing modificationImproves anticancer activity

These modifications are essential for optimizing the compound's pharmacological profile .

Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard chemotherapy agents .

Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting promising therapeutic applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Functional Group Variations

Triazolo-Pyrazine Core vs. Pyrazolo-Triazolo-Pyrazine (Compound F833-0377) A closely related compound, N-(5-chloro-2-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide (Compound F833-0377), shares the same acetamide side chain but differs in its fused pyrazolo-triazolo-pyrazine core. This structural variation increases molecular complexity and may alter π-π stacking interactions or metabolic stability. Notably, Compound F833-0377 has a higher molecular weight (462.89 g/mol) and similar logP (3.45), suggesting comparable bioavailability .

Triazolo-Pyrazine vs. Thiazolidinone Derivatives () Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides incorporate a thiazolidinone ring instead of a triazolo-pyrazine. For example, such compounds often exhibit logP values <3.0, favoring aqueous environments .

Phenoxy vs. Phenyl Substituents The target compound’s 2-methylphenoxy group contrasts with the 4-methylphenyl substituent in Compound F833-0375. The oxygen atom in the phenoxy group may engage in hydrogen bonding or dipole interactions, improving target selectivity compared to purely hydrophobic aryl groups .

Physicochemical Properties
Compound Class Core Structure Molecular Weight (g/mol) logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound Triazolo-pyrazine ~460 ~3.45 7 1 ~73.4
Compound F833-0377 () Pyrazolo-triazolo-pyrazine 462.89 3.45 7 1 ~73.4
Thiazolidinone Derivatives () Thiazolidinone ~350–400 <3.0 8–10 2–3 ~90–100
Benzo[b][1,4]oxazin Derivatives () Oxadiazole-benzooxazin ~400–450 ~2.8 9 1 ~85

Key Observations :

  • The target compound and F833-0377 exhibit nearly identical logP and polar surface areas, suggesting similar pharmacokinetic profiles.
  • Thiazolidinone and benzooxazin derivatives prioritize solubility over lipophilicity, which may limit blood-brain barrier penetration .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C21H21ClN2O2
  • Molecular Weight : 368.9 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available in the current literature.

1. Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
5aMCF-70.5Induction of ROS-mediated apoptosis
13A4310.7Bcl-2 inhibition and apoptosis induction

The compound has shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and other carcinoma cell lines through mechanisms involving the generation of reactive oxygen species (ROS) which leads to apoptosis .

2. Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Studies suggest that structural modifications can enhance the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

CompoundCOX Inhibition (%)Reference
PYZ338%
OtherVaries

These findings indicate that the compound could serve as a lead for developing new anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis through ROS generation and Bcl-2 pathway inhibition.
    "The overproduction of hydrogen peroxide and nitric oxide allows Reactive Oxygen Species (ROS)-mediated tumor cell death" .
  • Enzyme Inhibition : It inhibits cyclooxygenase enzymes which are pivotal in the synthesis of pro-inflammatory mediators.

Case Study 1: Antitumor Activity

In a study evaluating various benzimidazole derivatives for their cytotoxic effects against MCF-7 and A549 cell lines, N-(5-chloro-2-methoxyphenyl)-based compounds demonstrated significant growth inhibition with IC50 values as low as 0.5 μM for certain derivatives . The study highlights the importance of substituents on the phenyl ring in enhancing cytotoxicity.

Case Study 2: Anti-inflammatory Effects

Another investigation into structurally related compounds revealed that modifications led to enhanced COX-II inhibitory activity. Compounds with electron-withdrawing groups exhibited superior anti-inflammatory properties compared to their counterparts .

Q & A

Q. Table 1: Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Acetamide FormationChloroacetyl chloride, Et₃N, reflux, 4 h65–78
Triazolo-Pyrazine CyclizationPOCl₃, 120°C, 6 h52–60
Phenoxy CouplingK₂CO₃, DMF, 24 h, rt45–72

Q. Table 2: Spectral Assignments

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Acetamide C=O16852.15 (s, 3H, CH₃)
Methoxy (-OCH₃)12503.89 (s, 3H)
Triazole NH332010.2 (s, 1H)

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